molecular formula C16H25NO3 B5345264 METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE

METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE

Cat. No.: B5345264
M. Wt: 279.37 g/mol
InChI Key: LJPSKXXMZOKEBM-UHFFFAOYSA-N
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Description

METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE typically involves the reaction of 3,5-dimethyl-1-adamantylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester and amide functionalities allow for hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(1-ADAMANTYL)CARBONYL]AMINO}ACETATE
  • METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}PROPIONATE

Uniqueness

METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the 3,5-dimethyl substituents on the adamantyl group. These substituents can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSKXXMZOKEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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